Penostatin I

Description

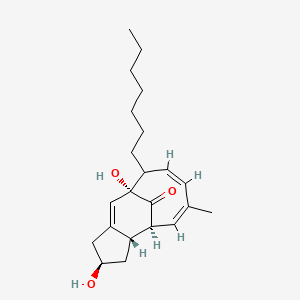

Structure

3D Structure

Properties

Molecular Formula |

C22H32O3 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(1S,2S,4R,8S,10Z,12Z)-9-heptyl-4,8-dihydroxy-12-methyltricyclo[6.5.1.02,6]tetradeca-6,10,12-trien-14-one |

InChI |

InChI=1S/C22H32O3/c1-3-4-5-6-7-8-17-10-9-15(2)11-20-19-13-18(23)12-16(19)14-22(17,25)21(20)24/h9-11,14,17-20,23,25H,3-8,12-13H2,1-2H3/b10-9-,15-11-/t17?,18-,19+,20-,22+/m0/s1 |

InChI Key |

VOPMFXTYHLQMQJ-XSWYTLGQSA-N |

Isomeric SMILES |

CCCCCCCC1/C=C\C(=C/[C@H]2[C@@H]3C[C@H](CC3=C[C@@]1(C2=O)O)O)\C |

Canonical SMILES |

CCCCCCCC1C=CC(=CC2C3CC(CC3=CC1(C2=O)O)O)C |

Synonyms |

penostatin I |

Origin of Product |

United States |

Biosynthetic Pathways and Mechanistic Elucidation

Biosynthesis of Pentostatin (B1679546) (2'-Deoxycoformycin)

Pentostatin, a potent inhibitor of adenosine (B11128) deaminase, is a nucleoside antibiotic. mdpi.com Its biosynthesis is intricately linked to the purine (B94841) metabolism pathway, a fundamental process in living organisms.

Key Enzymatic Steps in Purine Metabolism Pathway Integration

The biosynthesis of pentostatin is not a standalone pathway but rather an elegant extension of the L-histidine biosynthesis route. mdpi.com Metabolic labeling studies have been instrumental in establishing this connection. The initial steps of the pathway utilize precursors from purine metabolism, highlighting a sophisticated integration of primary and secondary metabolic pathways. The process begins with the condensation of dATP/ATP and phosphoribosyl pyrophosphate (PRPP). mdpi.com

Identification and Characterization of Gene Clusters

The genetic blueprints for pentostatin biosynthesis have been identified in several microorganisms, including actinomycetes and fungi. researchgate.net In Streptomyces antibioticus, the gene cluster responsible for pentostatin production contains the genes penA, penB, and penC. nih.gov Similarly, in the fungus Cordyceps militaris, a single gene cluster is responsible for the dual biosynthesis of cordycepin (B1669437) and pentostatin. rsc.org This cluster includes four key genes designated as cns1, cns2, cns3, and cns4. mdpi.com The discovery of these gene clusters has been pivotal in understanding the coordinated regulation and evolution of these bioactive compounds.

| Organism | Gene Cluster | Key Genes | Associated Products |

|---|---|---|---|

| Streptomyces antibioticus | pen | penA, penB, penC | Pentostatin, Vidarabine |

| Cordyceps militaris | cns | cns1, cns2, cns3, cns4 | Pentostatin, Cordycepin |

| Aspergillus nidulans | (Homologous to cns) | Not explicitly named | Pentostatin, Cordycepin |

Role of Specific Enzymes (e.g., ATP phosphoribosyl-transferase, phosphoribosyl-AMP cyclohydrolase)

Specific enzymes play critical roles in catalyzing the key steps of pentostatin biosynthesis. ATP phosphoribosyl-transferase , encoded by the penA gene in Streptomyces antibioticus, is homologous to HisG and initiates the pathway by catalyzing the condensation of PRPP with ATP. nih.gov Following this initial step, a series of enzymatic reactions, including those catalyzed by phosphoribosyl-AMP cyclohydrolase (HisI), phosphoribosyl-ATP pyrophosphatase (HisE), and phosphoribosyl isomerase (HisA), which are enzymes of the histidine biosynthesis pathway, are involved in converting the initial product into a key intermediate. mdpi.com Another crucial enzyme is a SAICAR synthetase homolog, PenC, which is involved in a later stage of the pathway. nih.gov

| Enzyme | Gene (in S. antibioticus) | Function |

|---|---|---|

| ATP phosphoribosyl-transferase | penA | Catalyzes the initial condensation of PRPP and ATP. nih.gov |

| Short-chain dehydrogenase | penB | Involved in the final reduction step to form pentostatin. mdpi.com |

| SAICAR synthetase homolog | penC | Catalyzes the formation of a key intermediate in the pathway. mdpi.comnih.gov |

| Phosphoribosyl-AMP cyclohydrolase | hisI | An enzyme from the histidine biosynthesis pathway involved in early steps. mdpi.com |

Coupled Biosynthesis with Other Nucleoside Analogs (e.g., Cordycepin)

A fascinating aspect of pentostatin biosynthesis in fungi like Cordyceps militaris is its coupled production with another nucleoside analog, cordycepin. rsc.orgnih.gov This co-production is a "protector-protégé" strategy, where pentostatin, as a potent adenosine deaminase inhibitor, protects cordycepin from deamination, thereby preserving its bioactive form. rsc.org The genes for both pathways are located in the same gene cluster, suggesting a strong evolutionary pressure for this coordinated synthesis. nih.gov This dual biosynthesis is a remarkable example of metabolic engineering in nature to ensure the efficacy of a secondary metabolite.

Hypothetical Biosynthetic Routes for Polyketide-Derived Penostatins (e.g., Penostatin I)

A comprehensive review of scientific literature reveals no information regarding a hypothetical polyketide-derived biosynthetic pathway for this compound. The chemical structure of this compound, a complex polycyclic compound, does not align with the typical structures of polyketides, which are synthesized from simple acyl-CoA precursors by polyketide synthases. nih.govnih.gov

The term "penostatins" refers to a family of cytotoxic metabolites isolated from Penicillium species, with Penostatin A being a notable example. wikipedia.org These compounds are structurally distinct from pentostatin (2'-deoxycoformycin). The lack of literature on a polyketide biosynthetic origin for this compound suggests that its formation likely proceeds through a different, yet to be elucidated, biosynthetic pathway. The focus of research on penostatins has primarily been on their total synthesis and cytotoxic properties.

Molecular Mechanisms of Action and Biological Targets

Pentostatin (B1679546) (2'-Deoxycoformycin) as an Enzyme Inhibitor

Pentostatin functions primarily as a potent inhibitor of adenosine (B11128) deaminase (ADA) drugbank.comncats.iopfizer.commdpi.compatsnap.com. ADA is an enzyme involved in the purine (B94841) salvage pathway, responsible for the catabolism of adenosine and deoxyadenosine (B7792050) mdpi.compatsnap.commedchemexpress.com. The highest levels of ADA activity are found in cells of the lymphoid system, with T-cells generally exhibiting higher activity than B-cells drugbank.comncats.iopfizer.com. Malignant T-cells tend to have even higher ADA activity compared to malignant B-cells drugbank.comncats.iopfizer.com.

Potent and Irreversible Inhibition of Adenosine Deaminase (ADA)

Pentostatin is characterized as a potent and irreversible inhibitor of adenosine deaminase rndsystems.commedchemexpress.comadooq.com. It binds avidly to the enzyme, causing prolonged inhibition of its activity atsjournals.org. Research has shown very low inhibition constant (Ki) values for pentostatin against ADA, indicating its high potency. For instance, Ki values of 2.5 pM have been reported against partially purified human erythrocytes ADA, and values ranging from 0.48 to 9.1 nM against ADA from rat liver, intestine, hepatoma, and human B cells merckmillipore.comsigmaaldrich.com. This tight binding and low Ki contribute to the profound inhibitory effect of pentostatin on ADA atsjournals.orgnih.gov.

Here is a table summarizing some reported Ki values for Pentostatin against ADA:

| Source of ADA | Ki Value | Reference |

| Partially purified human erythrocytes | 2.5 pM | adooq.commerckmillipore.comsigmaaldrich.com |

| Rat liver | 0.48 - 9.1 nM | merckmillipore.comsigmaaldrich.com |

| Rat intestine | 0.48 - 9.1 nM | merckmillipore.comsigmaaldrich.com |

| Rat hepatoma | 0.48 - 9.1 nM | merckmillipore.comsigmaaldrich.com |

| Human B cells | 0.48 - 9.1 nM | merckmillipore.comsigmaaldrich.com |

Molecular Basis of Transition State Analog Inhibition

Pentostatin functions as a transition state analog inhibitor of ADA drugbank.comncats.iopfizer.commdpi.commerckmillipore.comsigmaaldrich.com. Transition state theory suggests that stable analogs mimicking the transition state of an enzymatic reaction can bind tightly to the enzyme, effectively inhibiting its activity nih.gov. Pentostatin mimics the tetrahedral intermediate that forms during the deamination of adenosine and deoxyadenosine catalyzed by ADA nih.govmdpi.com. This structural similarity allows pentostatin to bind with high affinity to the active site of ADA, converting catalytic energy into binding energy and resulting in potent inhibition nih.gov.

Downstream Cellular Effects of ADA Inhibition

The potent inhibition of ADA by pentostatin leads to a cascade of downstream cellular effects, particularly in cells with high ADA activity like lymphocytes ncats.iopatsnap.comnih.gov.

Accumulation of Deoxyadenosine Triphosphate (dATP)

Inhibition of ADA prevents the deamination of deoxyadenosine. This leads to an accumulation of deoxyadenosine, particularly in the presence of adenosine or deoxyadenosine ncats.iopfizer.commdpi.compatsnap.com. The accumulated deoxyadenosine is then phosphorylated by cellular kinases, primarily deoxycytidine kinase in lymphocytes, to form deoxyadenosine monophosphate (dAMP), which is further converted to deoxyadenosine triphosphate (dATP) mdpi.comresearchgate.net. Elevated intracellular levels of dATP are a key consequence of ADA inhibition by pentostatin ncats.iopfizer.commdpi.compatsnap.comresearchgate.net.

Inhibition of Deoxyribonucleotide Synthesis via Ribonucleotide Reductase

The accumulation of dATP has a significant inhibitory effect on ribonucleotide reductase (RNR) drugbank.comncats.iopfizer.commdpi.compatsnap.comnih.govresearchgate.net. Ribonucleotide reductase is a crucial enzyme responsible for catalyzing the reduction of ribonucleotides to deoxyribonucleotides, which are the essential precursors for DNA synthesis patsnap.comresearchgate.net. High levels of dATP allosterically inhibit RNR activity, thereby preventing the production of other deoxyribonucleotides necessary for DNA replication and repair mdpi.compatsnap.comresearchgate.net. This disruption of the deoxyribonucleotide pool is a major contributor to the cytotoxic effects of pentostatin patsnap.comresearchgate.net.

Impact on DNA and RNA Synthesis and Integrity

The inhibition of ribonucleotide reductase and the resulting depletion of deoxyribonucleotide precursors directly impact DNA synthesis drugbank.comncats.iopfizer.commdpi.compatsnap.comnih.govnih.govresearchgate.net. With insufficient deoxyribonucleotides available, DNA replication is obstructed patsnap.comresearchgate.net. Furthermore, pentostatin can also inhibit RNA synthesis ncats.iopfizer.comresearchgate.net. The disruption of nucleotide pools and the potential for incorporation of pentostatin metabolites into nucleic acids can also lead to increased DNA damage ncats.iopfizer.comresearchgate.net. The accumulation of dATP and the subsequent inhibition of DNA synthesis can also induce DNA strand breaks researchgate.net. These effects on DNA and RNA synthesis and integrity ultimately contribute to cell cycle arrest, particularly in the S-phase (DNA synthesis phase), and can trigger apoptotic pathways, leading to cell death, especially in rapidly dividing cells like malignant lymphocytes drugbank.compatsnap.comresearchgate.net.

Induction of Apoptotic Pathways

The induction of apoptotic pathways is a significant mechanism by which some compounds exert cytotoxic effects, leading to programmed cell death. While the nucleoside analog Pentostatin (2'-deoxycoformycin), a known adenosine deaminase inhibitor, is well-documented for its ability to induce apoptosis through the accumulation of deoxyadenosine triphosphate (dATP), which disrupts DNA synthesis and repair bidd.groupuni.luinvivochem.cnuni-freiburg.denih.gov, specific detailed research findings directly linking Penostatin I to the induction of apoptotic pathways were not extensively available within the consulted literature. The mechanism involving Pentostatin includes the inhibition of adenosine deaminase (ADA), leading to elevated intracellular levels of dATP, which subsequently interferes with ribonucleotide reductase and triggers apoptotic cascades, particularly in lymphocytes bidd.groupuni.luinvivochem.cnuni-freiburg.denih.gov.

Penostatin Derivatives (e.g., this compound) and Alternative Molecular Targets

This compound is categorized as a penostatin derivative. Investigations into various penostatin derivatives have identified alternative molecular targets distinct from the adenosine deaminase inhibition associated with Pentostatin.

Inhibition of Protein Phosphatase 1B (PTP1B) by Penostatin Derivatives (e.g., Penostatin J, C, A, B)

Protein tyrosine phosphatase 1B (PTP1B) is an enzyme implicated as a negative regulator of insulin (B600854) and leptin signaling pathways and is considered a potential therapeutic target for type 2 diabetes and obesity. Research has demonstrated that certain penostatin derivatives, specifically Penostatin J, Penostatin C, Penostatin A, and Penostatin B, exhibit inhibitory activity against PTP1B. Studies have shown that Penostatin J and Penostatin C possess significant PTP1B inhibitory action. While this compound is a penostatin derivative, the available research specifically attributes the PTP1B inhibitory mechanism to Penostatin J, C, A, and B.

Broad Cytotoxic Mechanisms of Penostatins F-I

Penostatins F through I, including this compound, have been identified as novel cytotoxic metabolites isolated from Penicillium species. These compounds, which share a common molecular formula (C22H32O3) with Penostatin A and Penostatin F [Search results from previous turn: 8, 9, 10, 11, 13], are recognized for their cytotoxic properties. However, detailed research findings specifically elucidating the broad cytotoxic mechanisms of the Penostatins F-I group, or this compound individually, beyond their general classification as cytotoxic metabolites, were not comprehensively described in the consulted literature. Further research is needed to fully delineate the specific molecular pathways and targets responsible for the cytotoxic effects of this compound and other members of the Penostatins F-I group.

Preclinical Research Applications and Diverse Biological Activities

Pentostatin (B1679546) (2'-Deoxycoformycin) in Research Models

Enhancement of Other Nucleoside Analogs' Activity (e.g., Vidarabine, Cordycepin) in Cellular and Animal Models

Pentostatin is a potent inhibitor of adenosine (B11128) deaminase (ADA), an enzyme crucial for purine (B94841) metabolism. This inhibition leads to the accumulation of adenosine and deoxyadenosine (B7792050), which can be cytotoxic, particularly to lymphocytes. In preclinical studies, this mechanism has been leveraged to enhance the activity of other nucleoside analogs that are substrates for ADA. By preventing their degradation, Pentostatin effectively increases their bioavailability and therapeutic effect.

A notable example is the synergistic relationship between Pentostatin and Cordycepin (B1669437) (3'-deoxyadenosine), a nucleoside analog with anticancer properties. In a preclinical mouse model of leukemia, the combination of Cordycepin with an ADA inhibitor, Pentostatin, significantly prolonged the survival of the mice compared to treatment with either agent alone. nih.gov This suggests that Pentostatin's inhibition of ADA prevents the degradation of Cordycepin, thereby amplifying its anti-leukemic effects. nih.gov The co-production of Pentostatin and Cordycepin by the fungus Cordyceps militaris is believed to be an evolutionary adaptation to keep Cordycepin in its active form. nih.gov

Table 1: Preclinical Study of Pentostatin and Cordycepin in a Leukemia Mouse Model

| Treatment Group | Outcome | Reference |

| Cordycepin alone | No significant survival benefit | nih.gov |

| Pentostatin alone | No significant survival benefit | nih.gov |

| Cordycepin + Pentostatin | Significantly prolonged survival rate | nih.gov |

Investigation of Immunomodulatory Effects and Innate Immunity Activation

Recent preclinical research has repositioned Pentostatin from a classical chemotherapy agent to an immunotherapeutic drug. nih.gov Its immunomodulatory effects are multifaceted, primarily revolving around the activation of innate immunity and the subsequent enhancement of adaptive immune responses.

Studies in tumor-bearing mice have demonstrated that Pentostatin can induce the local production of type I interferons (IFNs) within the tumor microenvironment. nih.gov This induction is a critical step in initiating an anti-tumor immune response. The presence of type I IFNs helps to recruit and activate various immune cells, transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immune-mediated killing. nih.gov

The ability of Pentostatin to enhance immune infiltration into tumors has led to investigations into its synergistic potential with T-cell directed therapies, such as immune checkpoint inhibitors. In preclinical models, the combination of Pentostatin with an anti-PD1 antibody resulted in synergistic anti-cancer activities. nih.gov This finding suggests that by inducing a type I IFN response and subsequent T-cell infiltration, Pentostatin can sensitize tumors to the effects of checkpoint blockade, leading to improved tumor control. nih.gov

The mechanism underlying Pentostatin's induction of type I IFNs involves the engagement of the Toll-like receptor 3 (TLR3) pathway. nih.gov Pentostatin is reported to decrease the methylation of cellular RNA. RNA with reduced methylation has enhanced immunostimulating capacities. nih.gov When released by necrotic tumor cells, this undermethylated RNA can act as a ligand for TLR3, an endosomal receptor that recognizes double-stranded RNA. nih.gov Activation of TLR3 triggers a signaling cascade that culminates in the production of type I IFNs. nih.gov The anticancer activity of Pentostatin in mice was shown to be dependent on TLR3, the type I interferon receptor, and T cells. nih.gov

Table 2: Immunomodulatory Effects of Pentostatin in Preclinical Tumor Models

| Effect | Mechanism | Therapeutic Implication | Reference |

| Induction of Type I Interferon | Engagement of the TLR3 pathway by undermethylated RNA | Primes the tumor microenvironment for an anti-tumor immune response | nih.gov |

| Enhanced T-cell Infiltration | Consequence of local Type I Interferon production | Converts "cold" tumors to "hot" tumors | nih.gov |

| Synergy with Anti-PD1 Therapy | Increased T-cell presence and activity within the tumor | Improved efficacy of immune checkpoint inhibitors | nih.gov |

Anti-Trypanosomal Activity in Experimental Models

Pentostatin has also demonstrated significant activity against trypanosomes, the protozoan parasites responsible for diseases like sleeping sickness and Chagas disease, in experimental models.

In a study investigating the treatment of Trypanosoma evansi infection in mice, the combination of Cordycepin and Pentostatin was found to be 100% effective. researchgate.net While either drug alone did not result in a cure, their combined use led to complete parasite clearance. researchgate.net The proposed mechanism for this potentiation is the inhibition of the parasite's adenosine deaminase by Pentostatin, which prevents the degradation of Cordycepin. researchgate.net The high affinity of these compounds for trypanosomal purine transporters compared to mammalian transporters likely contributes to their selective toxicity against the parasites. researchgate.net

Further in vitro studies have shown a dose-dependent trypanocidal effect of Pentostatin, both individually and in combination with Cordycepin, against T. evansi. researchgate.net These findings highlight the potential of Pentostatin as a component of combination therapies for trypanosomal infections.

Table 3: Anti-Trypanosomal Activity of Pentostatin in Experimental Models

| Parasite | Model | Treatment | Outcome | Reference |

| Trypanosoma evansi | In vivo (mice) | Pentostatin + Cordycepin | 100% curative efficacy | researchgate.net |

| Trypanosoma evansi | In vitro | Pentostatin | Dose-dependent trypanocidal effect | researchgate.net |

| Trypanosoma evansi | In vitro | Pentostatin + Cordycepin | Synergistic trypanocidal effect | researchgate.net |

Broad Biological Properties in Research Contexts

There is currently a lack of specific research data available in publicly accessible scientific literature regarding the broad biological properties of Penostatin I, including its potential antibacterial, antiviral, herbicidal, and insecticidal activities. While many natural products are screened for such activities, specific studies detailing the efficacy of this compound in these areas have not been identified.

Penostatin Derivatives (e.g., this compound) in Research Contexts

Research has been conducted on various derivatives of penostatin to explore their therapeutic potential in different disease models. These studies provide insights into the structure-activity relationships of this class of compounds.

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target in research for type 2 diabetes and obesity. A study investigating a series of penostatin derivatives isolated from the entomogenous fungus Isaria tenuipes explored their potential as PTP1B inhibitors. While this study did not specifically report on this compound, it provided valuable data on related compounds, including Penostatin A, B, C, and a novel derivative, Penostatin J. nih.govnih.gov

The inhibitory activities of these penostatin derivatives against PTP1B were evaluated and are summarized in the table below. The results indicate that these compounds display a range of inhibitory potencies.

| Compound | IC₅₀ (μM) against PTP1B |

| Penostatin J | 0.37 |

| Penostatin C | 1.8 |

| Penostatin A | 25.4 |

| Penostatin B | 43.6 |

These findings suggest that the penostatin scaffold is a promising starting point for the development of novel PTP1B inhibitors, warranting further investigation into other derivatives like this compound. nih.gov

This compound has been identified as a cytotoxic metabolite. Research has demonstrated its activity against the P388 murine lymphocytic leukemia cell line, a common model used in cancer research.

In a study detailing the isolation and characterization of Penostatins F, G, H, and I from a Penicillium species, all four compounds were found to exhibit significant cytotoxicity against cultured P388 cells. This highlights the potential of this compound as a subject for further anticancer research.

The cytotoxic activities of a range of penostatin compounds against P388 cells have been reported, providing a comparative view of their potency.

| Compound | ED₅₀ (μg/mL) against P388 cells |

| Penostatin A | 0.8 |

| Penostatin B | 1.2 |

| Penostatin C | 1.0 |

| Penostatin D | 11.0 |

| Penostatin E | 0.9 |

| Penostatin F | 1.4 |

| Penostatin G | 0.5 |

| Penostatin H | 0.8 |

| This compound | 1.2 |

The data indicates that this compound possesses notable cytotoxic activity, comparable to several other members of the penostatin family.

Future Research Directions and Translational Perspectives

Advances in Metabolic Engineering for Enhanced Biosynthesis of Pentostatin (B1679546) (2'-Deoxycoformycin)

The clinical application of pentostatin has been hampered by its low production titers from natural microbial fermentation. taylorfrancis.commdpi.com This limitation has spurred significant research into metabolic engineering strategies to enhance its biosynthesis. The elucidation of the pentostatin biosynthetic gene clusters in various microorganisms, including actinomycetes and fungi, has been a foundational step, paving the way for targeted genetic manipulation. taylorfrancis.com

Future research is focused on several key strategies:

Systems Metabolic Engineering : By understanding the complete biosynthetic pathway, researchers can apply a systems-level approach to modify strains for increased production. nih.gov This involves identifying and overcoming rate-limiting steps, redirecting precursor flux, and optimizing the expression of key enzymes. For example, in Actinomadura sp., specific genes such as AdeA, AdeB, and AdeC have been identified as crucial for the biosynthesis pathway. taylorfrancis.com

Heterologous Expression : The transfer and expression of the entire pentostatin biosynthetic gene cluster into a more robust and easily manipulated host organism, such as certain Streptomyces or fungal species, is a promising avenue. taylorfrancis.comwikipedia.org This approach can bypass the complex regulatory networks present in the native producers and allow for optimization in a well-characterized industrial host.

Combined Mutagenesis and Screening : Advanced techniques such as Atmospheric and Room-Temperature Plasma (ARTP) mutagenesis, combined with ribosome engineering and high-throughput screening, have already proven effective in generating high-yield mutants. nih.govresearchgate.net One study demonstrated that combining ARTP mutagenesis with ribosome engineering in Actinomadura sp. ATCC 39365 resulted in a mutant strain with a 33.79% increase in pentostatin production. nih.gov

Fermentation Optimization : Alongside genetic strategies, optimizing fermentation conditions remains critical. This includes refining the composition of the culture medium, pH, culture time, and seed age to maximize yield from both native and engineered strains. researchgate.net Research has shown that optimizing carbon sources can significantly boost production levels. researchgate.net

These integrated bioengineering approaches are essential for developing a sustainable and economically viable industrial-scale production of pentostatin, thereby meeting the clinical demand. nih.gov

Exploration of Novel Pentostatin Derivatives with Distinct Biological Activities

The pentostatin scaffold presents a unique chemical structure that is ripe for modification to generate novel derivatives with potentially improved or distinct biological activities. Nature itself provides examples of related compounds produced by the same microorganisms, offering clues for synthetic and biosynthetic exploration. google.com

Key areas of future research include:

Naturally Occurring Analogs : Microorganisms that produce pentostatin often co-produce a suite of related nucleoside antibiotics. For instance, Actinomadura sp. ATCC 39365 also produces 2'-chloropentostatin and 2'-amino-2'-deoxyadenosine (B84144). google.com 2'-chloropentostatin is also a potent inhibitor of adenosine (B11128) deaminase, demonstrating that modifications to the pentostatin structure can retain the primary mechanism of action. nih.gov 2'-amino-2'-deoxyadenosine has been found to possess antimycoplasmal and antiviral properties. taylorfrancis.com Further investigation into the full spectrum of activities for these natural derivatives is warranted.

Structure-Activity Relationship (SAR) Studies : Systematic modification of the pentostatin molecule is crucial to understand the relationship between its structure and biological function. nih.govresearchgate.net By synthesizing new analogs and evaluating their effects, researchers can identify which parts of the molecule are essential for ADA inhibition and which can be altered to confer new properties, such as altered target specificity or improved pharmacokinetic profiles.

Biosynthetic Engineering for Novel Derivatives : The elucidation of the pentostatin biosynthetic pathway opens the door to generating novel derivatives through genetic engineering. By manipulating the biosynthetic genes, for example, through gene deletion or heterologous expression of tailoring enzymes from other pathways, it may be possible to create a library of new pentostatin-related compounds that are not accessible through traditional chemical synthesis. google.com

Coformycin (B1669288) and Related Compounds : Coformycin, another naturally occurring ADA inhibitor with a related 1,3-diazepine ring, provides another template for derivative design. nih.gov Understanding the subtle structural differences between pentostatin and coformycin that lead to variations in their activity can guide the rational design of new inhibitors with fine-tuned properties. nih.govnih.gov

Below is a table summarizing some known pentostatin-related compounds and their activities.

| Compound Name | Producing Organism (Example) | Key Biological Activity |

| Pentostatin (2'-Deoxycoformycin) | Streptomyces antibioticus | Potent Adenosine Deaminase (ADA) Inhibitor |

| 2'-Chloropentostatin | Actinomadura sp. | Potent Adenosine Deaminase (ADA) Inhibitor |

| 2'-Amino-2'-deoxyadenosine | Actinomadura sp. | Antimycoplasmal, Antiviral |

| Coformycin | Streptomyces kaniharaensis | Adenosine Deaminase (ADA) Inhibitor |

| Arabinofuranosyladenine (Ara-A) | Streptomyces antibioticus | Antiviral |

Deeper Mechanistic Studies on Pentostatin-Induced Immunostimulation

While pentostatin is classically known for its immunosuppressive effects due to lymphocyte depletion, recent research has unveiled a paradoxical immunostimulatory mechanism that could be exploited for cancer therapy. nih.gov This has shifted the understanding of pentostatin from a simple cytotoxic agent to a complex immunomodulator.

Future research in this area will focus on:

Indirect Activation of Innate Immunity : A groundbreaking discovery revealed that pentostatin's anticancer activity is not solely dependent on direct tumor cell toxicity but relies on the immune system. nih.gov The mechanism involves pentostatin's ability to decrease the methylation of cellular RNA. nih.gov This undermethylated RNA is then recognized by Toll-like receptor 3 (TLR3), an innate immune sensor. nih.govresearchgate.net

Type I Interferon Production : The activation of TLR3 triggers a signaling cascade that results in the local production of type I interferons (IFN) within the tumor microenvironment. nih.gov This finding is particularly significant as type I interferons are potent activators of antitumor immunity.

Enhancing T-Cell Infiltration : The localized production of type I IFN leads to the infiltration of T-cells into the tumor, converting "cold" tumors (lacking immune cells) into "hot" tumors that are more susceptible to immune-mediated destruction. nih.gov Studies have confirmed that the anticancer effects of pentostatin require the presence of T-cells and the type I interferon receptor. nih.gov

Synergy with Immune Checkpoint Inhibitors : This newfound immunostimulatory role suggests that pentostatin could be repurposed as an immunotherapeutic drug. nih.gov There is significant potential for combining pentostatin with immune checkpoint inhibitors (e.g., anti-PD-1 therapy). nih.gov Pentostatin could serve to prime the tumor microenvironment, making it more responsive to subsequent checkpoint blockade.

These findings necessitate a re-evaluation of pentostatin's clinical use and open up exciting possibilities for its application in combination immunotherapies for solid tumors. nih.govresearchgate.net

Computational and Structural Biology Approaches for Target Identification and Drug Design

Computational and structural biology tools are invaluable for understanding how pentostatin interacts with its primary target, adenosine deaminase (ADA), and for designing novel derivatives with enhanced properties. These approaches provide a molecular-level blueprint that can guide further drug development.

Key methodologies and future directions include:

X-ray Crystallography : The crystal structure of pentostatin in complex with ADA has been determined, providing a static yet detailed image of the binding interactions. taylorfrancis.comnih.gov These structures confirm that pentostatin acts as a transition-state analogue, with its 8R-hydroxyl group coordinating to the zinc ion in the enzyme's active site, which is crucial for its potent inhibition. taylorfrancis.com Future structural studies could focus on co-crystallizing novel pentostatin derivatives with ADA to validate computational predictions and understand the structural basis for any altered activity.

Molecular Modeling and Docking : Computational techniques like molecular mechanics and docking simulations are used to predict the binding modes and affinities of new pentostatin analogs. nih.gov These methods allow for the rapid in silico screening of virtual compound libraries, prioritizing the most promising candidates for chemical synthesis and biological testing. This can significantly accelerate the drug discovery process.

Target Deconvolution : While ADA is the primary target, computational approaches can also be used to predict potential off-target interactions. By screening pentostatin against databases of other protein structures, researchers can identify potential secondary targets that might contribute to its therapeutic effects or side effects, including its newly discovered immunostimulatory properties.

The table below summarizes the key structural features of pentostatin determined by these methods.

| Feature | Method | Finding | Reference |

| Overall Conformation | X-ray Crystallography | Trihydrodiazepine ring in a distorted sofa conformation. | nih.gov |

| Sugar Pucker | X-ray Crystallography, NMR | Deoxyribose ring adopts a C3'-endo conformation (crystal) and exists as an equilibrium in solution. | nih.gov |

| Glycosidic Angle (χ) | X-ray Crystallography | anti conformation (-119.5°) | nih.gov |

| Interaction with ADA | X-ray Crystallography | 8R-hydroxyl group coordinates with the active site Zn²⁺ ion. | taylorfrancis.com |

Development of Pentostatin Analogs as Biochemical Probes

The high potency and specificity of pentostatin for adenosine deaminase make it an excellent candidate for development into biochemical probes. nih.gov These specialized molecules are essential tools for studying biological processes, identifying enzyme functions, and validating new drug targets.

Future development in this area can be directed towards:

Radiolabeled Analogs : The synthesis of isotopically labeled pentostatin, such as 5-¹⁴C-labeled pentostatin, has been reported. researchgate.net Such analogs are invaluable for conducting pharmacokinetic studies, tracking the distribution of the drug in vivo, and performing detailed metabolic analyses.

Fluorescent Probes : Attaching a fluorescent tag to the pentostatin molecule could create a probe for visualizing the location and concentration of ADA within cells and tissues using techniques like fluorescence microscopy and flow cytometry. This would allow for real-time monitoring of enzyme activity and its modulation by other compounds.

Biotinylated Probes for Affinity-Based Proteomics : A pentostatin analog functionalized with a biotin (B1667282) tag could be used in affinity-based protein profiling experiments. This technique involves using the biotinylated probe to "pull down" ADA and any associated binding partners from cell lysates, which can then be identified by mass spectrometry. This could help to uncover novel protein-protein interactions related to ADA function.

Photoaffinity Labeling Probes : Incorporating a photoreactive group into the pentostatin structure would create a tool for photoaffinity labeling. Upon exposure to UV light, this probe would form a covalent bond with its target protein (ADA). This is a powerful method for definitively identifying the binding site of the drug and for capturing even transient interactions with other potential cellular targets.

The development of such biochemical probes will not only deepen our understanding of the role of adenosine deaminase in health and disease but also facilitate the discovery of new therapeutic agents that target this critical enzyme pathway.

Q & A

Q. What strategies mitigate side reactions during this compound’s functionalization (e.g., oxidation, epimerization)?

- Methodological Answer : Protecting groups (e.g., TBS for hydroxyls) and low-temperature conditions (-78°C) suppress undesired pathways. In Penostatin F synthesis, maleimide oxidation was controlled using N-purged solvents and radical inhibitors (BHT) . Reaction monitoring via TLC/GC-MS enables real-time adjustments .

Q. How should researchers prioritize synthetic targets when exploring this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies guide prioritization. For example, hydroxylation at C5 in Penostatin B correlated with enhanced cytotoxicity, prompting focused synthesis of C5-modified analogs . Retrosynthetic complexity scores (e.g., using Synthia) can rank feasible pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.